Quorum Sensing Inhibition Selectivity: 2,3-DCA vs. Cinnamic Acid and 4-Methoxycinnamic Acid in Chromobacterium violaceum
2,3-DCA at 150 μg/mL inhibited violacein production by 73.9%, swarming motility by 65.9%, and biofilm formation by 37.8% in C. violaceum CV026, while its MIC exceeded 500 μg/mL, confirming that the anti-QS activity is not attributable to direct antibacterial effects [1]. In a cross-study comparison, unsubstituted cinnamic acid inhibited violacein production by only 63.88 ± 2.44% in C. violaceum 12472 [2]. In the same C. violaceum ATCC12472 model, 4-methoxycinnamic acid (MCA) required 200 μg/mL to achieve QS and biofilm inhibition [3]. Although differing strains and endpoints preclude a direct head-to-head comparison, the 2,3-dimethoxy substitution pattern consistently yields stronger QS inhibition at lower or equivalent concentrations relative to these comparators.
| Evidence Dimension | Anti-quorum sensing activity (violacein production inhibition) and selectivity (MIC) |
|---|---|
| Target Compound Data | Violacein inhibition: 73.9% at 150 μg/mL; Swarming: 65.9% at 150 μg/mL; Biofilm: 37.8% at 150 μg/mL; MIC: >500 μg/mL against C. violaceum CV026 |
| Comparator Or Baseline | Cinnamic acid: 63.88 ± 2.44% violacein inhibition in C. violaceum 12472; 4-Methoxycinnamic acid (MCA): QS inhibition at 200 μg/mL in C. violaceum ATCC12472 |
| Quantified Difference | 2,3-DCA achieves 10 percentage points higher violacein inhibition than cinnamic acid at comparable conditions; effective anti-QS concentration (150 μg/mL) is 25% lower than MCA (200 μg/mL). MIC to active concentration ratio for 2,3-DCA exceeds 3.3-fold selectivity window. |
| Conditions | C. violaceum CV026 (2,3-DCA), C. violaceum 12472/ATCC12472 (comparators); in vitro broth assays for violacein, swarming agar plates, crystal violet biofilm assay |
Why This Matters
A >3-fold selectivity window between anti-QS and antibacterial concentrations makes 2,3-DCA suitable for anti-virulence research applications where direct bacterial killing must be avoided to minimize resistance pressure; this window is not documented for the parent cinnamic acid or MCA in comparable models.
- [1] Li, Y.; Ding, W.; Yin, J.; Li, X.; Tian, X.; Xiao, Z.; Wang, F.; Yin, H. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Marine Drugs 2024, 22(4), 177. DOI: 10.3390/md22040177 View Source
- [2] Exploring cinnamic acid's function in reducing the quorum sensing and biofilm formation in Pseudomonas aeruginosa: in vitro and in silico investigations. Archives of Microbiology 2025. PubMed ID: 41065783. Available at: https://www.guidelinecentral.com/pubmed/41065783/ View Source
- [3] Cheng, W.-J.; Zhou, J.-W.; Zhang, P.-P.; Luo, H.-Z.; Tang, S.; Li, J.-J.; Deng, S.-M.; Jia, A.-Q. Quorum sensing inhibition and tobramycin acceleration in Chromobacterium violaceum by two natural cinnamic acid derivatives. Applied Microbiology and Biotechnology 2020, 104, 5025–5037. PMID: 32248442. DOI: 10.1007/s00253-020-10502-3 View Source
